

An In-depth Technical Guide to Rhenium Heptafluoride (ReF₇)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhenium heptafluoride*

Cat. No.: *B092789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is a unique inorganic compound, notable for being the only thermally stable metal heptafluoride.^{[1][2]} Its highly reactive nature and role as a potent fluorinating agent make it a subject of significant interest in synthetic chemistry, materials science, and for researchers exploring the chemistry of high-oxidation-state transition metals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, structure, and reactivity of ReF₇, tailored for a technical audience.

Chemical and Physical Properties

Rhenium heptafluoride is a volatile, bright yellow crystalline solid at room temperature.^[1] It is crucial to handle this compound with care due to its reactivity, particularly with water.

Physical and Thermodynamic Data

The following tables summarize key quantitative data for **Rhenium heptafluoride**.

Property	Value
Chemical Formula	ReF_7
Molar Mass	319.196 g/mol
Appearance	Bright yellow crystalline solid
Melting Point	48.3 °C (321.4 K)
Boiling Point	73.72 °C (346.87 K)
Density	4.3 g/cm³
Vapor Pressure	13.41 kPa (at 25 °C)
Solubility in Water	Reacts

Thermodynamic Property	Value
Enthalpy of Fusion ($\Delta fH^\ominus_{\text{fus}}$)	7.53 kJ/mol
Enthalpy of Vaporization ($\Delta fH^\ominus_{\text{vap}}$)	30.77 kJ/mol

Molecular Structure and Spectroscopy

The molecular geometry of **Rhenium heptafluoride** is a distorted pentagonal bipyramid, which has been confirmed by neutron diffraction studies at 1.5 K.[1][2] This structure is non-rigid, as indicated by electron diffraction studies.[1]

Crystallographic Data

Parameter	Value
Crystal System	Triclinic
Space Group	P1 (No. 2)
Molecular Geometry	Distorted pentagonal bipyramid

Vibrational Spectroscopy

The vibrational spectrum of ReF_7 is complex due to its low symmetry. However, studies of its infrared and Raman spectra have provided insights into its structure and bonding.

Vibrational Mode	Wavenumber (cm^{-1})
Raman Active	351, 485, 590, 650, 737
Infrared Active	299, 353, 703

Experimental Protocols

Synthesis of Rhenium Heptafluoride

The primary method for the synthesis of **Rhenium heptafluoride** is the direct fluorination of rhenium metal at elevated temperatures.[\[1\]](#)[\[2\]](#)

Materials:

- Rhenium metal powder
- Fluorine gas (high purity)
- Nickel or Monel reaction tube
- Furnace capable of reaching 400 °C
- Cold trap (liquid nitrogen)
- Vacuum line

Procedure:

- Place a known quantity of rhenium metal powder in a nickel or Monel reaction tube.
- Assemble the reaction tube in a tube furnace and connect it to a vacuum line and a fluorine gas inlet.
- Evacuate the system to remove air and moisture.

- Heat the furnace to 400 °C.[1]
- Slowly introduce fluorine gas into the reaction tube. The reaction is exothermic and should be controlled by adjusting the fluorine flow rate.
- The volatile ReF_7 product is carried out of the reaction zone by the excess fluorine gas.
- Collect the ReF_7 in a cold trap cooled with liquid nitrogen.
- Once the reaction is complete, stop the fluorine flow and allow the system to cool under vacuum.
- The crude ReF_7 can be purified by fractional sublimation.

An alternative, though less common, method involves the explosion of rhenium metal in the presence of sulfur hexafluoride.[1]

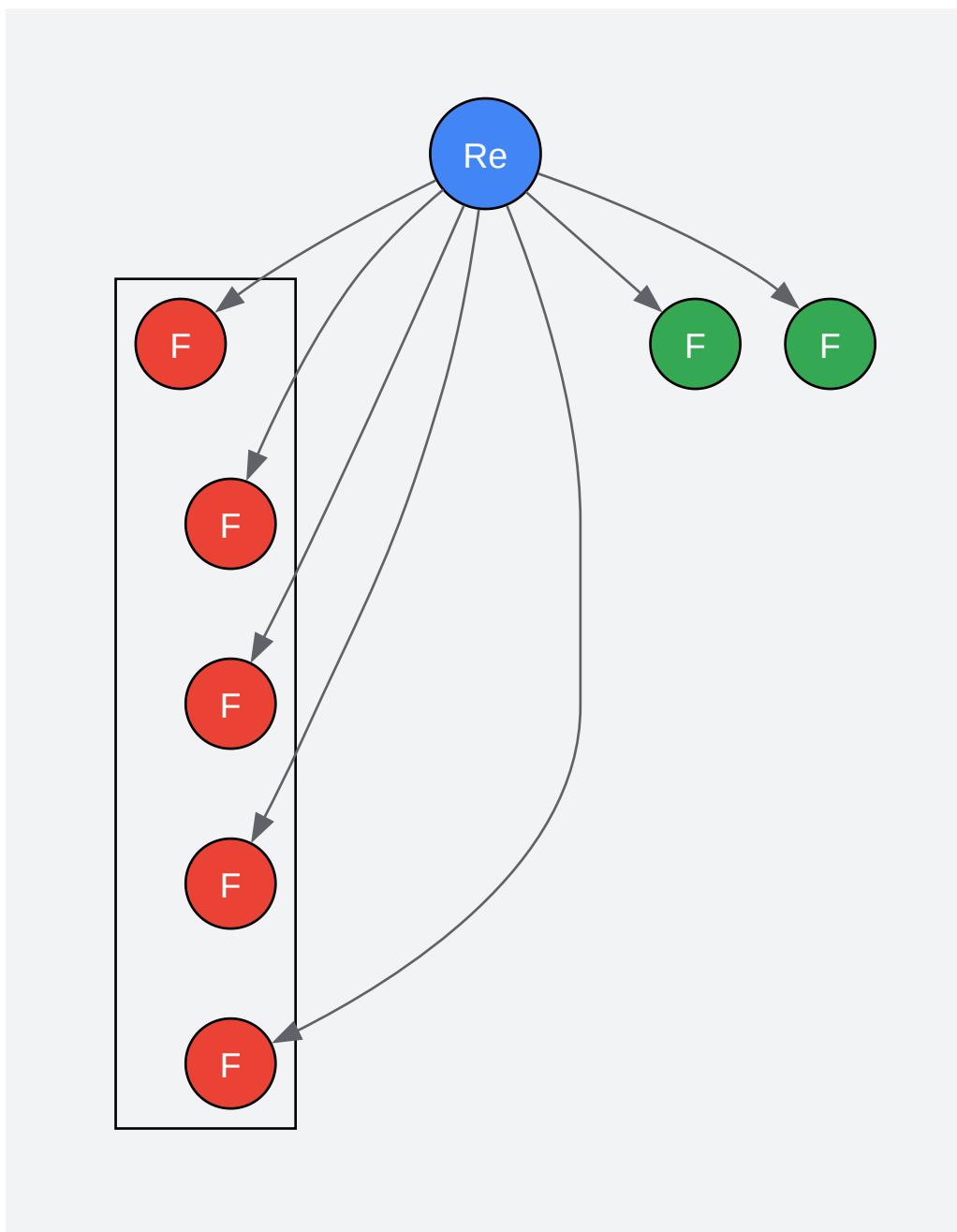
Characterization

Neutron Diffraction for Structural Analysis:

The determination of the crystal and molecular structure of ReF_7 was achieved using high-resolution powder neutron diffraction at low temperatures (1.5 K).[2][3]

General Workflow:

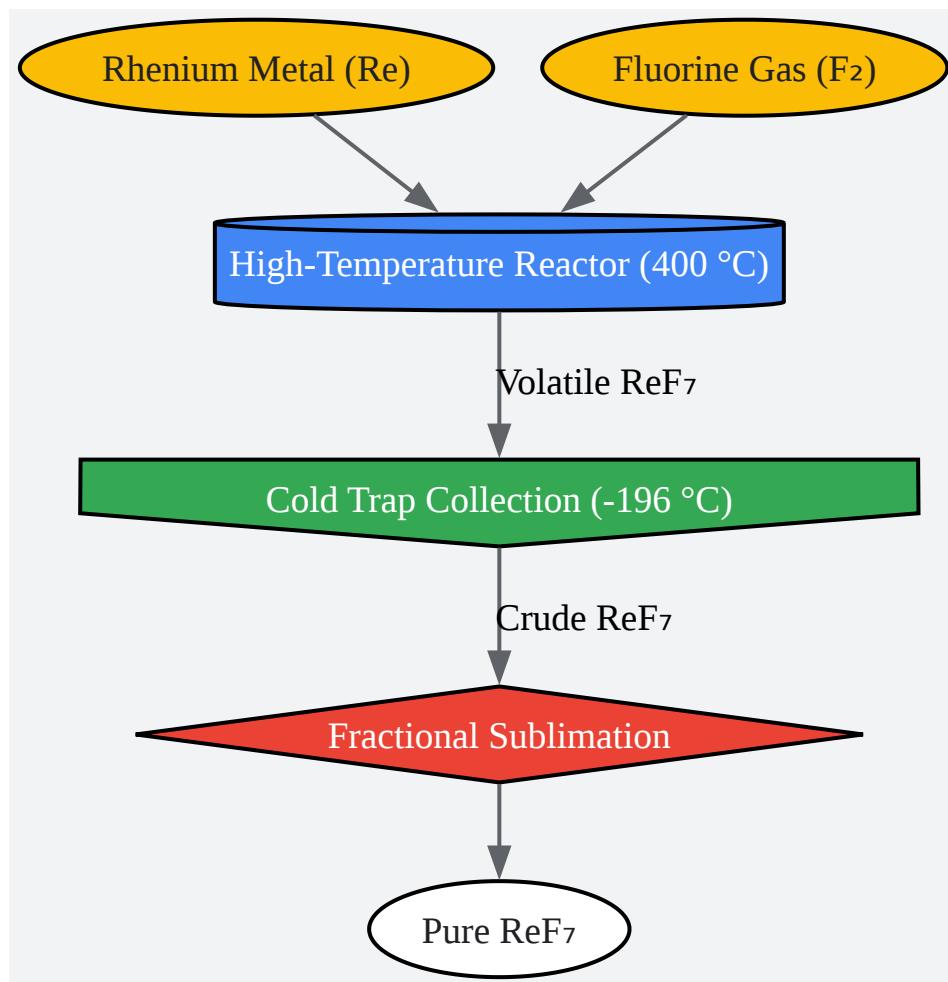
- Sample Preparation: A sample of purified ReF_7 is loaded into a suitable sample holder for low-temperature measurements, often made of materials that are transparent to neutrons.
- Data Collection: The sample is placed in a neutron beam, and the diffraction pattern is collected using a detector that measures the intensity of scattered neutrons as a function of the scattering angle (2θ). The low temperature is maintained using a cryostat.
- Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal system, space group, and atomic positions. This process, known as structure refinement, involves fitting a theoretical diffraction pattern calculated from a model of the crystal structure to the experimental data.


Chemical Reactivity

Rhenium heptafluoride is a strong Lewis acid and a powerful fluorinating agent. Its reactivity is characterized by the following key reactions:

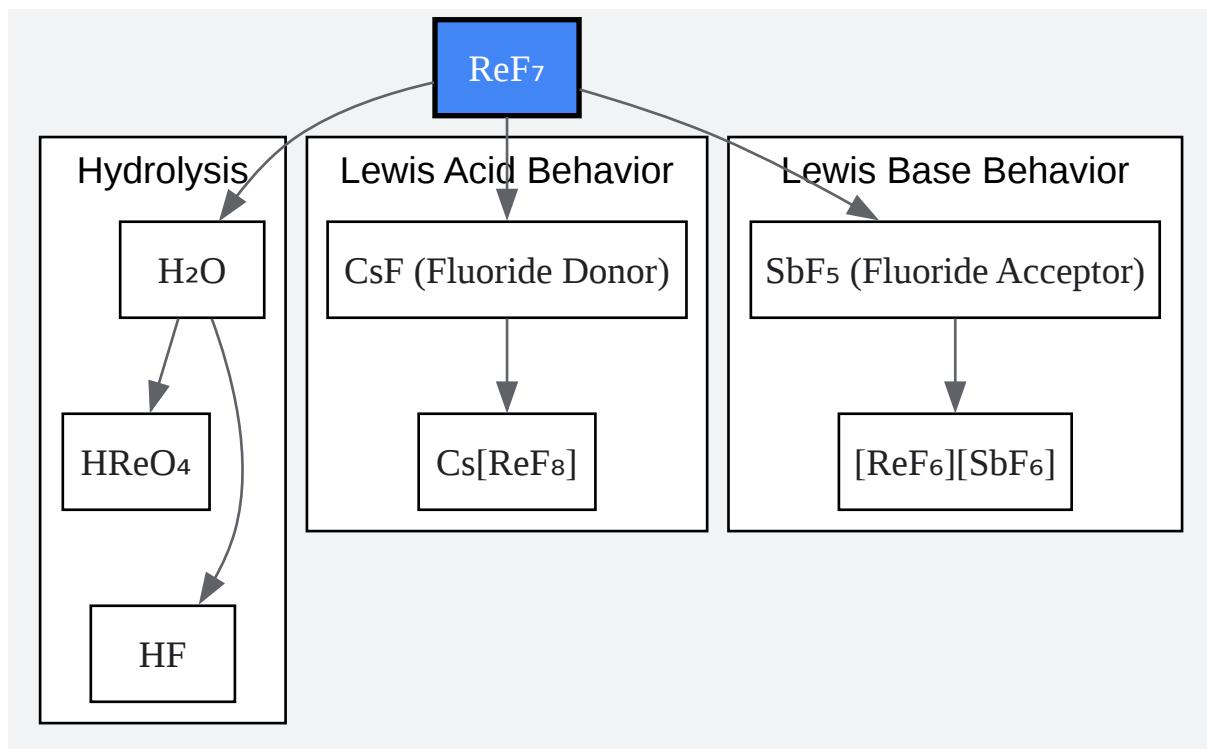
- Hydrolysis: ReF_7 reacts vigorously with water, including atmospheric moisture, to form perrhenic acid (HReO_4) and hydrogen fluoride (HF).^{[1][2]} $\text{ReF}_7 + 4\text{H}_2\text{O} \rightarrow \text{HReO}_4 + 7\text{HF}$
- Reaction with Fluoride Donors: In the presence of fluoride ion donors, such as cesium fluoride (CsF), ReF_7 acts as a Lewis acid to form the octofluororhenate(VII) anion, $[\text{ReF}_8]^-$.
^[1] $\text{ReF}_7 + \text{CsF} \rightarrow \text{Cs}[\text{ReF}_8]$
- Reaction with Fluoride Acceptors: With strong fluoride ion acceptors, like antimony pentafluoride (SbF_5), ReF_7 can donate a fluoride ion to form the hexafluororhenium(VII) cation, $[\text{ReF}_6]^+$.^[1] $\text{ReF}_7 + \text{SbF}_5 \rightarrow [\text{ReF}_6][\text{SbF}_6]$

Visualizations


Molecular Structure of Rhenium Heptafluoride

[Click to download full resolution via product page](#)

Caption: A 2D representation of the pentagonal bipyramidal structure of **Rhenium heptafluoride**.


Synthesis Workflow for Rhenium Heptafluoride

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Rhenium heptafluoride**.

Reactivity of Rhenium Heptafluoride

[Click to download full resolution via product page](#)

Caption: Key chemical reactions involving **Rhenium heptafluoride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhenium heptafluoride - Wikipedia [en.wikipedia.org]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Crystal and molecular structures of rhenium heptafluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rhenium Heptafluoride (ReF₇)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092789#chemical-formula-for-rhenium-heptafluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com